Uridylyladenosine
Description
Structure
2D Structure
Properties
CAS No. |
3256-24-4 |
|---|---|
Molecular Formula |
C19H24N7O12P |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-12(30)11(29)8(37-17)4-35-39(33,34)38-14-7(3-27)36-18(13(14)31)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI Key |
SWTWQWKNQDDGCS-KPKSGTNCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridylyladenosine typically involves the coupling of uridine and adenosine monophosphates. This can be achieved through enzymatic methods using specific transferases or through chemical synthesis involving phosphoramidite chemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. These methods are optimized for high yield and purity, ensuring the compound is suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Uridylyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often using nucleophiles like hydroxide ions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Hydroxide ions, aqueous conditions.
Major Products: The major products of these reactions include modified nucleotides and nucleotide analogs that can be used in further biochemical studies .
Scientific Research Applications
Uridylyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotide analogs.
Biology: Plays a role in RNA editing and regulation of gene expression.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a research reagent
Mechanism of Action
Uridylyladenosine exerts its effects by interacting with specific enzymes and proteins involved in RNA processing. It can act as a substrate for terminal uridylyl transferases, which add uridine residues to RNA molecules, thereby influencing RNA stability and function. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below contrasts uridylyladenosine with succinyladenosine, a structurally related modified nucleoside, based on classifications and biological roles derived from available evidence:
Key Structural Differences
- This compound: Features a phosphodiester bond linking uridine and adenosine, enabling interactions with RNA-processing enzymes.
- Succinyladenosine: Contains a succinyl moiety modifying the adenosine base, altering its metabolic stability and function .
Pharmacological and Metabolic Profiles
- This compound: Limited pharmacokinetic data exist, but its dinucleotide structure suggests susceptibility to phosphatase degradation.
- Succinyladenosine: Accumulates in succinyladenosineuria, a metabolic disorder, due to enzyme deficiencies. Its detection in biospecimens (e.g., urine) is critical for diagnosis .
Analytical Methodologies
Advanced techniques such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry are essential for distinguishing this compound from analogues like succinyladenosine. These methods enable precise quantification and structural elucidation, as highlighted in studies optimizing compound-specific protocols .
Biological Activity
Uridylyladenosine (UpA) is a dinucleotide composed of uridine and adenosine, playing significant roles in various biological processes. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is involved in several cellular processes:
- Signal Transduction : UpA acts as a signaling molecule in the purinergic signaling pathway, influencing various physiological responses such as neurotransmission and immune responses.
- Nucleotide Metabolism : It participates in nucleotide metabolism, contributing to RNA synthesis and turnover. The presence of UpA can affect the stability and degradation of RNA molecules, impacting gene expression.
- Antitumor Activity : Recent studies suggest that UpA derivatives exhibit antiproliferative effects against cancer cells. For instance, uridine derivatives have shown promising results in inhibiting the growth of Ehrlich ascites carcinoma (EAC) cells, indicating potential applications in cancer therapy .
Antimicrobial Activity
Research indicates that uridine derivatives, including UpA, possess antimicrobial properties. A study synthesized various uridine derivatives and evaluated their activity against bacterial and fungal strains. The findings revealed:
- In Vitro Antimicrobial Activity : Compounds derived from uridine demonstrated significant antimicrobial activity, particularly against fungal pathogens compared to bacterial strains. The structure-activity relationship (SAR) analysis highlighted that specific modifications on the uridine structure enhanced its efficacy .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| UpA Derivative A | Moderate | High |
| UpA Derivative B | Low | Moderate |
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of UpA have been assessed through various assays:
- Ehrlich Ascites Carcinoma Cells : UpA exhibited notable antiproliferative activity with a reduction in cell viability at specific concentrations.
- Molecular Docking Studies : These studies indicated favorable binding interactions between UpA derivatives and target proteins involved in cancer cell proliferation, suggesting a mechanism for its anticancer effects .
Case Study 1: Tumor Lysis Syndrome Management
In a clinical context, UpA's role was highlighted in managing tumor lysis syndrome (TLS) associated with cancer treatments. TLS can lead to severe metabolic complications post-chemotherapy. The use of uridine-based compounds was evaluated for their potential to mitigate these effects by stabilizing nucleotides during rapid cell lysis .
Case Study 2: Metabolic Pathways in Cancer Treatment
Another study investigated the metabolic pathways influenced by uridine derivatives in leukemia cells. The findings suggested that UpA could modulate cholesterol biosynthesis pathways critical for tumor cell survival, indicating its potential as an adjunct therapy in leukemia treatment .
4. Pharmacokinetics and Toxicology
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADMET) properties of uridine derivatives:
- Absorption : Rapid absorption was noted in animal models following intravenous administration.
- Distribution : High tissue distribution was observed, particularly in liver and kidney tissues.
- Metabolism : Uridine derivatives undergo metabolic transformations that enhance their biological activity while reducing toxicity.
- Excretion : Primarily excreted via renal pathways.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing uridylyladenosine, and how can researchers validate its purity and structural integrity?
- Answer : Synthesis typically involves protecting-group strategies for ribose and nucleobase moieties, followed by phosphodiester bond formation using coupling reagents like EDC or DCC. Purification is achieved via reverse-phase HPLC or ion-exchange chromatography. Structural validation requires - and -NMR for stereochemical confirmation, mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification, and UV-Vis spectroscopy to confirm nucleoside-specific absorbance peaks (e.g., ~260 nm). Purity is assessed using analytical HPLC with >95% threshold criteria .
Q. Which analytical techniques are most reliable for characterizing this compound in vitro, and what parameters must be reported?
- Answer : Key techniques include:
- X-ray crystallography : To resolve 3D structure and hydrogen-bonding interactions (report resolution, R-factor, and PDB deposition ID).
- NMR spectroscopy : Assign chemical shifts for ribose (C1'-C5'), uracil, and adenosine protons; report solvent, temperature, and referencing standards (e.g., TMS).
- Circular dichroism (CD) : To confirm chiral integrity of the ribose-phosphate backbone.
- Thermogravimetric analysis (TGA) : For stability under varying temperatures.
Ensure reproducibility by adhering to MIAME (Minimum Information About a Molecular Biology Experiment) standards .
Q. How should researchers design experiments to study this compound’s role in enzymatic pathways?
- Answer : Use isotope-labeled this compound (e.g., - or -labeled) in kinetic assays with purified enzymes (e.g., nucleotidyltransferases). Monitor reaction progress via stopped-flow spectrophotometry or quench-flow LC-MS. Include negative controls (e.g., enzyme-free or substrate-deficient conditions) and report kinetic parameters (, , ) with error margins. Validate findings using siRNA knockdown or CRISPR-Cas9 gene-editing models to confirm pathway specificity .
Advanced Research Questions
Q. What are the key challenges in detecting and quantifying this compound in complex biological matrices, and how can they be mitigated?
- Answer : Challenges include low endogenous concentrations (pM-nM range), matrix interference (e.g., ATP/ADP), and instability due to phosphatase activity. Mitigation strategies:
- Sample preparation : Use phosphatase inhibitors (e.g., sodium orthovanadate), acetonitrile precipitation, or SPE cartridges for enrichment.
- Detection : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOQ <1 nM). Validate using stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects .
Q. How can researchers resolve contradictions in reported biological functions of this compound across studies?
- Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data, followed by meta-analysis using heterogeneity metrics (e.g., , ). Stratify studies by model systems (e.g., prokaryotic vs. eukaryotic) or experimental conditions (e.g., pH, cofactors). Use funnel plots to assess publication bias and sensitivity analyses to identify outlier studies. Reconcile discrepancies via orthogonal validation (e.g., CRISPR-based gene activation/repression) .
Q. What computational approaches are effective for predicting this compound-protein interactions, and how can they be experimentally validated?
- Answer : Molecular docking (AutoDock Vina, HADDOCK) using high-resolution protein structures (PDB) to predict binding affinities and interaction sites. Molecular dynamics simulations (GROMACS, AMBER) assess stability over time (≥100 ns trajectories). Validate via:
- Surface plasmon resonance (SPR) : Measure values.
- Isothermal titration calorimetry (ITC) : Confirm stoichiometry and thermodynamic parameters.
- Cryo-EM : Resolve bound conformations at near-atomic resolution .
Q. How should researchers integrate this compound data with multi-omics datasets to uncover novel regulatory networks?
- Answer : Use pathway enrichment tools (KEGG, Reactome) to link this compound levels with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) data. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate using CRISPR-interference (CRISPRi) followed by qRT-PCR/Western blot. Report false discovery rates (FDR) and adjust for multiple testing (Bonferroni correction) .
Methodological Best Practices
- Experimental Replication : Adhere to ARRIVE guidelines for preclinical studies; include biological and technical replicates (n ≥ 3) .
- Data Reporting : Provide raw data (e.g., NMR spectra, MS chromatograms) in supplementary materials with metadata (instrument parameters, software versions) .
- Ethical Compliance : For studies involving human samples, obtain IRB approval and document informed consent; use de-identified data for public repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
